N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a dimethylpropanamide moiety
Preparation Methods
The synthesis of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole ring . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the process.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thieno[3,4-c]pyrazole ring, potentially leading to dechlorination or ring opening.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit mitochondrial respiration in fungi by targeting the cytochrome bc1 complex, leading to the disruption of energy production . This mechanism is similar to that of other quinone outside inhibitor (QoI) fungicides.
Comparison with Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and chlorophenyl-containing molecules. Compared to these compounds, N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
Pyraclostrobin: A fungicide with a similar mechanism of action.
1,3,4-Thiadiazole derivatives: Known for their antiviral and antifungal activities.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
This detailed article provides a comprehensive overview of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18ClN3O3S |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-16(2,3)15(21)18-14-12-8-24(22,23)9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21) |
InChI Key |
PLECOOXEVRHKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.